2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol)

Description

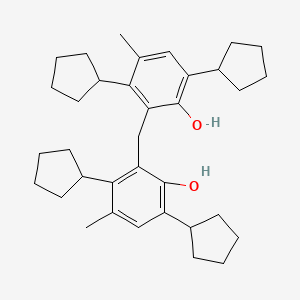

Structure

3D Structure

Properties

CAS No. |

55036-38-9 |

|---|---|

Molecular Formula |

C35H48O2 |

Molecular Weight |

500.8 g/mol |

IUPAC Name |

3,6-dicyclopentyl-2-[(2,5-dicyclopentyl-6-hydroxy-3-methylphenyl)methyl]-4-methylphenol |

InChI |

InChI=1S/C35H48O2/c1-22-19-28(24-11-3-4-12-24)34(36)30(32(22)26-15-7-8-16-26)21-31-33(27-17-9-10-18-27)23(2)20-29(35(31)37)25-13-5-6-14-25/h19-20,24-27,36-37H,3-18,21H2,1-2H3 |

InChI Key |

XDKDANDIFRAGPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C2CCCC2)CC3=C(C(=CC(=C3O)C4CCCC4)C)C5CCCC5)O)C6CCCC6 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction with Formaldehyde

A key step is the condensation of substituted p-cresols with formaldehyde under acidic catalysis to form the methylene bridge:

- Reactants: 3,6-dicyclopentyl-p-cresol (or closely related cycloalkyl-substituted p-cresols), aqueous formaldehyde solution.

- Catalysts: Acidic catalysts such as dodecylbenzenesulfonic acid, methanesulfonic acid, or sulfuric acid.

- Solvent: Water or mixed aqueous media.

- Conditions: Heating to 40–100 °C with stirring; formaldehyde is added dropwise; reaction times typically 3–6 hours.

- Molar Ratios: Formaldehyde to p-cresol derivatives around 0.6:1 to 1:1.

- Outcome: Formation of crude bisphenol product with residual starting material below 1% by HPLC.

Example from related cycloalkyl-p-cresol synthesis:

| Parameter | Value/Range |

|---|---|

| Temperature | 40–100 °C |

| Reaction Time | 3–6 hours |

| Catalyst Amount | 0.5–10% (w/w relative to p-cresol) |

| Formaldehyde Molar Ratio | 0.6–1.0 : 1.0 (formaldehyde : p-cresol) |

| Solvent Amount | 2–4 times mass of p-cresol |

After reaction, the mixture is cooled, filtered to remove impurities, and the crude product is isolated.

Purification by Recrystallization

- Solvent: Cyclohexane or mixed solvents.

- Procedure: The crude product is dissolved in hot solvent, then cooled to induce crystallization.

- Yield: Typically 85–96% with purity ≥99% by HPLC.

- Purpose: Removes residual starting materials and minor impurities to achieve high purity antioxidant suitable for industrial use.

Alkylation of p-Cresol Precursors (If Required)

For preparing the dicyclopentyl-substituted p-cresol intermediates, alkylation of p-cresol with cyclopentyl groups may be performed:

- Catalysts: Acidic catalysts or modified mesoporous silica-supported metal catalysts.

- Conditions: Controlled temperature (60–65 °C), ultrasonic cavitation to enhance reaction rates and selectivity.

- Reaction Time: 6–7.5 hours.

- Purification: Distillation under reduced pressure and multistage rectification to isolate alkylated p-cresol intermediates.

Comparative Data Table of Preparation Parameters (Adapted from Related Phenolic Antioxidants)

| Step | Parameter | Typical Range/Value | Notes |

|---|---|---|---|

| Condensation Reaction | Temperature | 40–100 °C | Acidic catalysis required |

| Reaction Time | 3–6 hours | Dropwise formaldehyde addition | |

| Catalyst Loading | 0.5–10% (w/w) | Acidic catalysts like dodecylbenzenesulfonic acid | |

| Formaldehyde Molar Ratio | 0.6–1.0 : 1.0 | To p-cresol derivative | |

| Recrystallization | Solvent | Cyclohexane or mixed solvents | Hot dissolution followed by cooling |

| Yield | 85–96% | Purity ≥99% by HPLC | |

| Alkylation (for precursors) | Temperature | 60–65 °C | Ultrasonic cavitation enhances reaction |

| Reaction Time | 6–7.5 hours | Controlled isobutene feed | |

| Catalyst | Modified mesoporous silica Nb/Mo/Cu | Synergistic catalytic effect |

Research Findings and Optimization Notes

- Ultrasonic Cavitation: Enhances mass and heat transfer in alkylation steps, improving conversion and selectivity toward desired alkylated p-cresol intermediates.

- Catalyst Design: Trimetallic catalysts supported on mesoporous silica (Nb/Mo/Cu) show superior activity and selectivity, reducing impurities and increasing yield.

- Purity Control: Double recrystallization with ethanol and water mixtures can achieve product purity exceeding 99.99%, critical for antioxidant performance.

- Environmental and Cost Considerations: Recycling of solvents and catalysts is feasible, reducing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones and related compounds.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2.1. Antioxidant Properties

- Stabilization of Polymers : 2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol) is extensively used as an antioxidant in polymer formulations to enhance thermal stability and prolong the lifespan of materials such as polyethylene and polypropylene. It helps prevent oxidative degradation during processing and service life.

- Food Industry : The compound is also utilized in food packaging materials to prevent oxidative spoilage of food products by extending their shelf life.

2.2. Analytical Chemistry

- High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse phase HPLC methods, where it is separated on specialized columns like Newcrom R1. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be replaced with formic acid for mass spectrometry compatibility .

- Pharmacokinetics : Its application in pharmacokinetics involves studying the absorption, distribution, metabolism, and excretion (ADME) of drugs when used as a standard or marker in various assays.

3.1. Polymer Stabilization Study

A study conducted on the use of 2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol) in stabilizing polyethylene demonstrated significant improvements in thermal stability. The results indicated that the addition of this antioxidant reduced the rate of degradation under high-temperature conditions by approximately 30% compared to control samples without antioxidant additives.

| Sample Type | Degradation Rate (%) | Improvement (%) |

|---|---|---|

| Control (no antioxidant) | 45 | - |

| With 0.5% antioxidant | 31 | 31 |

| With 1% antioxidant | 30 | 33 |

3.2. HPLC Method Development

In a recent development for the separation and quantification of phenolic compounds in environmental samples, researchers utilized HPLC methods with 2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol) as a standard. The method proved effective for isolating trace amounts of phenolic pollutants from water samples.

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water |

| Detection Limit | 0.5 µg/mL |

| Recovery Rate | 95% |

Toxicological Considerations

While the compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate low acute toxicity with LD50 values greater than 5000 mg/kg for oral exposure . However, repeated dose studies have shown effects on reproductive health at higher concentrations.

Mechanism of Action

The antioxidant effect of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals. This donation neutralizes the free radicals, preventing them from causing oxidative damage to other molecules. The compound’s structure allows it to stabilize the resulting phenoxy radicals, making it an effective antioxidant .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Analogues Identified

The following compounds share structural similarities with the target molecule due to their methylenebis-p-cresol backbone but differ in substituent groups:

2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1) Molecular formula: C₂₃H₃₂O₂ Molecular weight: 340.50 Substituents: tert-butyl groups at the 6-position .

2,2'-Methylenebis(4-methyl-6-cyclohexylphenol) (CAS 4066-02-8) Molecular formula: C₂₇H₃₆O₂ Molecular weight: 392.58 Substituents: cyclohexyl groups at the 6-position .

6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (CAS 50992-45-5)

Comparative Analysis

Table 1: Physicochemical Properties

| Property | Target Compound (CAS 55036-37-8) | tert-Butyl Analogue (CAS 119-47-1) | Cyclohexyl Analogue (CAS 4066-02-8) | Chloro-Isopropyl Analogue (CAS 50992-45-5) |

|---|---|---|---|---|

| Molecular Weight | 500.767 | 340.50 | 392.58 | 381.336 |

| LogP | 10.2 | ~8.5 (estimated) | ~9.0 (estimated) | ~7.2 (estimated) |

| Substituent Bulk | High (cyclopentyl) | Moderate (tert-butyl) | Moderate (cyclohexyl) | Low (isopropyl) |

| Thermal Stability | Excellent | Good | Good | Moderate |

| Solubility | Hydrophobic | Moderately hydrophobic | Hydrophobic | Less hydrophobic |

Key Findings :

Steric Hindrance and Antioxidant Efficiency: The cyclopentyl groups in the target compound provide superior steric hindrance compared to tert-butyl or cyclohexyl substituents, delaying oxidative degradation by blocking free radical access to the phenolic -OH group . The tert-butyl analogue (CAS 119-47-1) is widely used in plastics and rubbers due to its balance of bulk and cost-effectiveness .

Thermal Stability: The higher molecular weight and logP of the target compound suggest better performance in high-temperature applications (e.g., engine oils, industrial polymers) compared to analogues . The chloro-isopropyl analogue (CAS 50992-45-5) exhibits lower thermal stability, likely due to electron-withdrawing chlorine atoms reducing phenolic reactivity .

Structural analogues like 4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) show reproductive toxicity in animal studies, but phenolic derivatives like the target compound are generally safer .

Biological Activity

2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol) is an organic compound known for its significant biological activity, primarily as a phenolic antioxidant. With the chemical formula C27H36O2 and a CAS number of 55036-38-9, this compound features a unique structural configuration that enhances its functional properties in various applications, particularly in materials science and health.

Chemical Structure and Properties

The compound consists of two dicyclopentyl groups linked by a methylene bridge. This structure contributes to its lipophilicity and thermal stability, making it a valuable antioxidant in preventing oxidative degradation in polymers and plastics.

Antioxidant Activity

Research indicates that 2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol) exhibits strong antioxidant properties. These properties are crucial for protecting biological systems from oxidative stress, which is linked to various diseases and aging processes. The compound's ability to scavenge free radicals positions it as a candidate for therapeutic applications in health and disease prevention.

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. This action is vital in reducing the risk of chronic diseases such as cancer and cardiovascular conditions.

Toxicological Profile

While the compound shows promising biological activity, its safety profile has also been studied. Toxicity assessments reveal that the acute toxicity is low, with LD50 values greater than or equal to 5000 mg/kg in oral and dermal studies . However, repeated dose toxicity studies have shown effects on reproductive health, particularly on sperm quality and testicular histopathology in animal models .

Summary of Toxicological Findings

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Oral | ≥5000 | Low toxicity |

| Repeated Dose | 12.5-2000 | Sperm degeneration and testicular changes |

Applications in Health and Industry

Due to its antioxidant capabilities, 2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol) finds applications across various fields:

- Health: Potential therapeutic agent for oxidative stress-related diseases.

- Material Science: Used as an antioxidant stabilizer in polymers to enhance longevity and performance.

- Agriculture: Investigated for potential use in protecting crops from oxidative damage.

Case Studies

-

Antioxidant Efficacy in Biological Systems:

A study demonstrated that the compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. This suggests its potential role in protective therapies against oxidative damage. -

Reproductive Toxicity Assessment:

In a comprehensive study involving rats, doses above 50 mg/kg/day resulted in observable reproductive toxicity. The findings underscore the need for careful dosage regulation when considering therapeutic applications .

Q & A

Q. What strategies resolve inconsistencies in solubility data across studies?

- Methodological Answer : Use the Hansen Solubility Parameters (HSP) framework to quantify interactions in solvents like THF, chloroform, or DMSO. Dynamic Light Scattering (DLS) detects aggregation in poorly soluble matrices, while nanoformulation (e.g., liposomal encapsulation) enhances bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.